
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have synthesized novel derivatives with structures related to N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, demonstrating significant anticancer activities. For example, Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, showing promising cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, indicating their potential as anticancer agents (Rahmouni et al., 2016). Alam et al. (2018) also reported the design and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which showed significant activity against various human cancer cell lines, highlighting their potential as anticancer agents (Alam et al., 2018).
Anti-Inflammatory Applications
Research into the anti-inflammatory properties of related compounds has demonstrated their potential. For instance, the study by Doria et al. (1991) on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides revealed significant immunomodulating activity, including enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice (Doria et al., 1991).
Antimicrobial Applications
Several studies have synthesized compounds with antimicrobial activities. Abbas et al. (2017) developed a series of novel azolopyrimidines and pyrido-triazolo-pyrimidinones incorporating a pyrazole moiety, demonstrating significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae (Abbas et al., 2017).
Herbicidal Applications
Compounds with structures related to N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide have also been evaluated for herbicidal activity. For example, Liu et al. (2008) reported on the synthesis and herbicidal activity of N-substituted derivatives, indicating their potential in agricultural applications (Liu et al., 2008).
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-14(5-8-21-9-6-15(23)19-16(21)24)18-12-3-1-2-11(10-12)13-4-7-17-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,20)(H,18,22)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHXDLKBUEYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CC(=O)NC2=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2974102.png)
![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
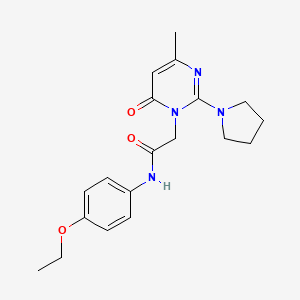

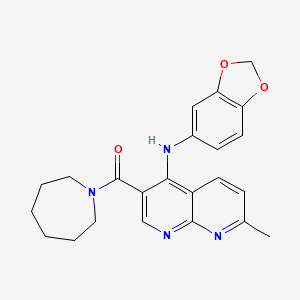
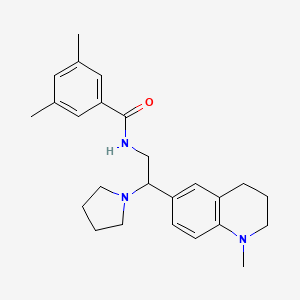
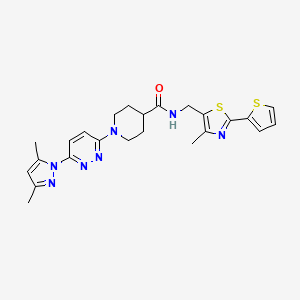
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
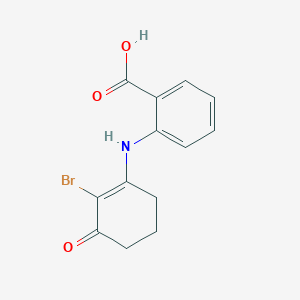
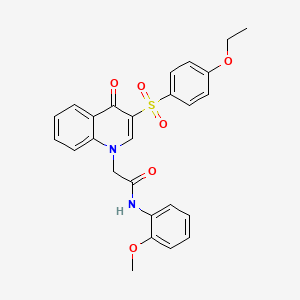
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)